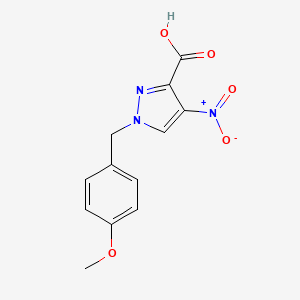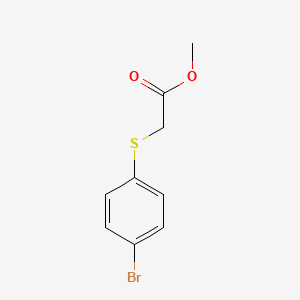
3-(2-iodoethyl)-6-methoxybenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: 3-Iodo-6-methoxybenzofuran, Ethylene iodide (C2H4I2), Base (e.g., potassium carbonate)
Conditions: Reflux, solvent (e.g., acetone or ethanol)
Reaction: 3-Iodo-6-methoxybenzofuran + C2H4I2 + Base → 3-(2-Iodoethyl)-6-methoxybenzofuran
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodoethyl)-6-methoxybenzofuran can be achieved through several synthetic routes. One common method involves the iodination of 6-methoxybenzofuran followed by the introduction of the iodoethyl group. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination.
-
Iodination of 6-Methoxybenzofuran
Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite)
Conditions: Room temperature, solvent (e.g., acetic acid or dichloromethane)
Reaction: 6-Methoxybenzofuran + I2 + Oxidizing agent → 3-Iodo-6-methoxybenzofuran
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Iodoethyl)-6-methoxybenzofuran undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Mild to moderate temperatures, solvents (e.g., ethanol, dichloromethane)
Products: Substituted benzofuran derivatives
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium, solvents (e.g., water, acetic acid)
Products: Oxidized benzofuran derivatives
-
Reduction Reactions
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Conditions: Mild to moderate temperatures, solvents (e.g., ethanol, tetrahydrofuran)
Products: Reduced benzofuran derivatives
Common Reagents and Conditions
Substitution: Nucleophiles, mild to moderate temperatures, ethanol or dichloromethane as solvents.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic medium, water or acetic acid as solvents.
Reduction: Sodium borohydride or lithium aluminum hydride, mild to moderate temperatures, ethanol or tetrahydrofuran as solvents.
Aplicaciones Científicas De Investigación
3-(2-Iodoethyl)-6-methoxybenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design
Propiedades
Número CAS |
796851-75-7 |
|---|---|
Fórmula molecular |
C11H11IO2 |
Peso molecular |
302.11 g/mol |
Nombre IUPAC |
3-(2-iodoethyl)-6-methoxy-1-benzofuran |
InChI |
InChI=1S/C11H11IO2/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
QPCSFOMSPVNFDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CO2)CCI |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-c]pyridin-1-one](/img/structure/B8731730.png)
![3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B8731736.png)









